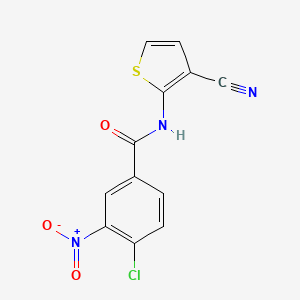acetyl]amino}benzoate CAS No. 1251695-13-2](/img/structure/B2637667.png)
ethyl 4-{[[1-(4-fluorobenzyl)-1H-pyrrol-2-yl](oxo)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hydrogen-bonded Supramolecular Structures
Research has demonstrated the ability to link molecules via hydrogen bonds into various dimensional structures, including chains, sheets, and three-dimensional frameworks. For example, studies on substituted pyrazolylbenzoates, which share structural motifs with the compound of interest, have led to insights into the formation of hydrogen-bonded supramolecular structures. These findings contribute to our understanding of molecular assembly and potential applications in materials science (Portilla et al., 2007).
Optical Nonlinear Properties
Derived compounds from ethyl 4-amino benzoate have been studied for their nonlinear optical properties, indicating potential applications in optical limiting (OL) technologies. The research focuses on Schiff base compounds with significant nonlinear refractive indices and optical limiting properties, making them candidates for optical limiter applications (Abdullmajed et al., 2021).
Transformations into Pyrroles and Pyridines
Research on the transformations of formylchromone derivatives into pyrroles and pyridines explores the synthetic pathways and mechanistic insights into forming structurally complex and biologically relevant heterocycles. Such studies contribute to the broader field of organic synthesis, highlighting methods for constructing diverse heterocyclic compounds (Clarke et al., 1985).
Synthesis of Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the application of related chemical structures in developing new therapeutic agents. By exploring the antibacterial and antifungal activities of synthesized compounds, researchers contribute valuable data to the search for novel antimicrobials (Desai et al., 2007).
Novel Synthesis Approaches
The development of novel synthesis approaches for complex ring systems, such as the pyrrolo[2,1-c][1,4]benzodiazocine ring, highlights the ongoing innovation in organic synthesis. These methodologies provide new pathways for creating compounds with potential pharmaceutical applications, showcasing the versatility of synthetic organic chemistry (Koriatopoulou et al., 2008).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5/c1-28-13-3-4-14(15(11-13)29-2)21-16(26)12-25-19(27)24-6-5-20-17(18(24)22-25)23-7-9-30-10-8-23/h3-6,11H,7-10,12H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQVHZWPTPIEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-2-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2637584.png)
![4-Ethyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2637585.png)
![2-ethoxy-N-[5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2637589.png)

![Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone](/img/structure/B2637592.png)
![N-[2-methyl-4-[3-methyl-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2637594.png)
![1-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine hydrobromide](/img/structure/B2637595.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2637598.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2637599.png)


![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2637603.png)
![6-(1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)
